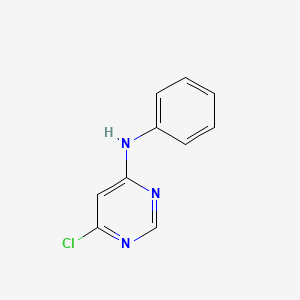

6-chloro-N-phenylpyrimidin-4-amine

Overview

Description

6-chloro-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C10H8ClN3 . It has an average mass of 205.644 Da and a monoisotopic mass of 205.040680 Da .

Molecular Structure Analysis

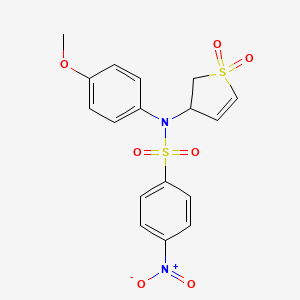

The molecular structure of 6-chloro-N-phenylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and an amine group .Physical And Chemical Properties Analysis

6-chloro-N-phenylpyrimidin-4-amine has a density of 1.3±0.1 g/cm3, a boiling point of 357.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 56.7±0.3 cm3, and a polar surface area of 38 Å2 . The compound is solid at room temperature .Scientific Research Applications

1. Ring Transformations in Heterocyclic Compounds

Research indicates that 6-chloro-N-phenylpyrimidin-4-amine undergoes ring transformations in reactions with nucleophiles. One study focused on the transformation of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, proving that the formation of the 4-amino compound occurs through an addition-elimination mechanism on the C(4) carbon atom, rather than an attack on the 6 position (Meeteren & Plas, 2010).

2. Mechanism of Reaction with Potassium Amide

In another study, the mechanism of the reaction of 4-chloro-5-cyano-6-phenylpyrimidine with potassium amide was explored. It was found that the conversion to the corresponding 4-amino compound follows the ANRORC mechanism, with the cyano function remaining nearly completely extranuclear (Valk & Plas, 1973).

3. Structural Studies on Bioactive Compounds

A study on the chemistry of the immunomodulatory agent bropirimine and its analogues revealed that these compounds undergo electrophilic nitration and sulphonation in the meta-position of the 6-phenyl group. This indicates potential for varied chemical modifications and applications in pharmacology (Stevens et al., 1995).

4. Synthesis and Pharmacological Screening

In the domain of pharmacology, a study focused on the synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines, which were screened for anti-inflammatory activity. This highlights the potential of derivatives of 6-chloro-N-phenylpyrimidin-4-amine in developing new pharmacological agents (Kumar, Drabu, & Shalini, 2017).

5. Photoamination of Halogenopyrimidines

Research has also delved into the photoamination of halogenopyrimidines, including 4-X-6-phenylpyrimidines. The study suggests a reaction pathway involving a radical as intermediate, expanding the understanding of photochemical reactions of such compounds (Bie, Plas, & Geurtsen, 1974).

Scientific Research Applications of 6-chloro-N-phenylpyrimidin-4-amine

Ring Transformations and Reaction Mechanisms

6-chloro-N-phenylpyrimidin-4-amine is involved in various ring transformations and reaction mechanisms, including the conversion of chloropyrimidine into amino pyrimidines. This conversion is mainly governed by addition-elimination mechanisms on specific carbon atoms of the ring structure, rather than by mechanisms initiated by the attack of an amide ion on certain positions. For instance, the formation of 4-amino compounds cannot be accommodated with a mechanism initiated by the attack of an amide ion on the 6 position, but probably occurs by an addition-elimination mechanism on the C(4) carbon atom (Meeteren & Plas, 2010).

Electrophilic and Nucleophilic Substitutions

In strongly acidic conditions, electrophilic substitutions take place predominantly in the meta-position of the phenyl group and, if vacant, in the 5-position of the pyrimidine ring. In contrast, nucleophilic substitutions occur readily in the 2-, 4-, and 6-positions of the pyrimidine ring. Debromination of compounds like bropirimine by hydrazine hydrate can be explained by invoking an initial attack by the nucleophile at the electron-deficient pyrimidine 6-position (Stevens et al., 1995).

Crystal and Molecular Structures

6-chloro-N-phenylpyrimidin-4-amine and its derivatives exhibit diverse crystal and molecular structures. For example, certain isomeric compounds show conformational differences leading to multiple molecules in their respective structures. These structures are often stabilized by substantial hydrogen-bonding interactions (Odell et al., 2007).

Bioactivity and Pharmacological Screening

This compound and its derivatives are used in pharmacological screenings, demonstrating significant biological activities. For instance, certain synthesized compounds were screened for anti-inflammatory activity, showing highly significant reduction in edema volume (Kumar et al., 2017). Furthermore, some derivatives have been synthesized and evaluated for their antimicrobial activity against selected pathogenic bacteria and fungi, with promising results (Mallikarjunaswamy et al., 2016).

Safety and Hazards

properties

IUPAC Name |

6-chloro-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFCALDEHHCLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-phenylpyrimidin-4-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2736639.png)

![1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2736645.png)

![9-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2736655.png)

![Benzoic acid [[1-(4-nitrophenyl)-4-piperidinylidene]amino] ester](/img/structure/B2736658.png)

![Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2736660.png)

![6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736661.png)